molecular formula C10H12ClNO2 B165829 Carbanolate CAS No. 671-04-5

Carbanolate

Cat. No.: B165829
CAS No.: 671-04-5
M. Wt: 213.66 g/mol
InChI Key: QRTXZGIQTYDABO-UHFFFAOYSA-N
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Description

Carbanolate, also known as 2-chloro-4,5-dimethylphenyl methylcarbamate, is a carbamate ester that has been used as an insecticide. It is particularly effective in controlling ectoparasites in poultry. This compound is known for its moderate aqueous solubility and high toxicity to mammals. It functions as a neurotoxin and an acetylcholinesterase inhibitor .

Preparation Methods

Carbanolate can be synthesized through the reaction of 2-chloro-4,5-dimethylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Carbanolate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

Carbanolate has been studied for its applications in various fields:

Mechanism of Action

Carbanolate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The overstimulation of neurons can lead to neurotoxicity and, ultimately, the death of the organism. The primary molecular target of this compound is acetylcholinesterase, and the pathway involved is the cholinergic pathway .

Comparison with Similar Compounds

Carbanolate is similar to other carbamate esters, such as carbaryl and aldicarb. it is unique in its specific substitution pattern on the phenyl ring, which includes chlorine and methyl groups. This unique structure contributes to its specific chemical properties and biological activity. Similar compounds include:

This compound’s distinct structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2-chloro-4,5-dimethylphenyl) N-methylcarbamate
Source PubChem
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InChI

InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTXZGIQTYDABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041754
Record name Carbanolate
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Molecular Weight

213.66 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Carbanolate
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Solubility

FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN WATER, SOLUBILITY: ACETONE 25%, BENZENE 14%, TOLUENE 10%, XYLENE 6.7%, KEROSENE LESS THAN 2%
Record name CARBANOLATE
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Vapor Pressure

0.000922 [mmHg]
Record name Carbanolate
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Color/Form

CRYSTALLINE SOLID

CAS No.

671-04-5, 68989-02-6
Record name Carbanolate
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Record name Carbanolate [ISO]
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Record name Alkyl(C12-16)dimethyldichlorobenzylammonium chloride
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Record name Quaternary ammonium compounds, C12-16-alkyl[(dichlorophenyl)methyl]dimethyl, chlorides
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Record name Carbanolate
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Record name CARBANOLATE
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Record name CARBANOLATE
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Melting Point

130-133 °C, MP: 122.5-124.5 °C /TECHNICAL PRODUCT/
Record name CARBANOLATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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